molecular formula C7H6BrNO3 B1433548 Methyl 4-bromo-3-hydroxypyridine-2-carboxylate CAS No. 1256819-55-2

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Cat. No.: B1433548
CAS No.: 1256819-55-2
M. Wt: 232.03 g/mol
InChI Key: MBQNMLIBPKTDMP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is systematically named according to IUPAC guidelines as methyl 4-bromo-3-hydroxy-2-pyridinecarboxylate . Its molecular formula is $$ \text{C}7\text{H}6\text{BrNO}_3 $$, with a molecular weight of 232.03 g/mol. Key identifiers include:

Property Value
CAS Registry Number 1256819-55-2
SMILES COC(=O)C1=NC=CC(=C1O)Br
InChI Key MBQNMLIBPKTDMP-UHFFFAOYSA-N
Molecular Formula $$ \text{C}7\text{H}6\text{BrNO}_3 $$
Purity ≥95% (typical commercial grade)

The compound’s structure features a pyridine ring substituted with functional groups that enhance its reactivity: a bromine atom (electron-withdrawing), a hydroxyl group (hydrogen-bond donor), and a methyl ester (hydrolyzable group).

Historical Context in Heterocyclic Chemistry

The synthesis of pyridine derivatives has evolved significantly since the 19th century. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson. The development of multicomponent reactions, such as the Hantzsch pyridine synthesis (1881), enabled efficient production of dihydropyridines, which could be oxidized to aromatic pyridines.

This compound emerged as part of efforts to functionalize pyridine rings for drug discovery. The introduction of bromine via electrophilic substitution (e.g., using $$ \text{Br}_2 $$ or $$ \text{NBS} $$) and esterification techniques reflect advancements in regioselective synthesis.

Significance in Pyridine-Based Compound Research

Pyridine derivatives are pivotal in medicinal chemistry due to their bioavailability and ability to interact with biological targets. This compound’s substituents contribute to its utility:

  • Bromine : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate diversification.
  • Hydroxyl : Enhances solubility and enables hydrogen bonding in enzyme active sites.
  • Methyl Ester : Serves as a protecting group for carboxylic acids, enabling selective deprotection during synthesis.

Comparative analysis with similar pyridine derivatives highlights its uniqueness:

Compound Substitution Pattern Key Applications
Methyl 4-bromopicolinate Br at C4, COOCH$$_3$$ at C2 Agrochemical intermediates
3-Hydroxypicolinic acid OH at C3, COOH at C2 Metal chelation, MALDI matrices
Methyl 5-bromo-3-hydroxypicolinate Br at C5, OH at C3, COOCH$$_3$$ at C2 Anticancer drug discovery

This compound’s role in synthesizing histone deacetylase (HDAC) inhibitors and antiviral agents underscores its importance.

Structural Relationship to Picolinic Acid Derivatives

Picolinic acid (pyridine-2-carboxylic acid) derivatives share a common pyridine backbone but differ in functionalization. This compound diverges structurally through:

  • Bromination at C4 : Introduces steric and electronic effects absent in picolinic acid.
  • Esterification vs. Carboxylation : The methyl ester group ($$ \text{COOCH}_3 $$) offers hydrolytic stability compared to picolinic acid’s carboxylic acid ($$ \text{COOH} $$).
  • Hydroxyl at C3 : Enhances metal-binding capacity, similar to 3-hydroxypicolinic acid used in MALDI mass spectrometry.

These modifications expand its applicability in catalysis and bioinorganic chemistry, where metal coordination (e.g., with Zn$$^{2+}$$ or Cu$$^{2+}$$) is critical.

Properties

IUPAC Name

methyl 4-bromo-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQNMLIBPKTDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Hydroxypyridine-2-carboxylic Acid

  • Starting Material: 3-hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid)
  • Reagents & Conditions: Methanol and sulfuric acid as catalyst
  • Procedure: The acid is suspended in methanol, sulfuric acid is added slowly, and the mixture is heated at reflux (~69 °C) for approximately 19 hours.
  • Workup: After cooling, methanol is removed under vacuum; the residue is extracted with ethyl acetate and neutralized carefully with sodium hydroxide and sodium bicarbonate to pH ~6.
  • Yield: Approximately 71% of methyl 3-hydroxypyridine-2-carboxylate is obtained as an off-white solid.
  • Analytical Data: Consistent with literature reports, confirming the methyl ester formation.

Bromination to Introduce Bromine at the 4-Position

  • Starting Material: Methyl 3-hydroxypyridine-2-carboxylate
  • Reagents & Conditions: Bromine in water, with controlled addition and stirring
  • Procedure: Bromine is added slowly to an aqueous solution of the methyl ester. Initially, a mixture of mono- and dibrominated products forms. Additional sodium carbonate and bromine are added to push the reaction towards dibromination at the 4- and 6-positions.
  • Workup: The reaction mixture is acidified to pH ~5, extracted with dichloromethane, dried, and concentrated.
  • Yield: Around 45% yield of methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate.
  • Purification: Recrystallization from methylcyclohexane after charcoal treatment yields a white solid with melting point 181–183 °C.
  • Notes: The product is a mixture initially; selective monobromination at the 4-position can be controlled by reaction conditions but often results in mixtures requiring further separation.

Selective Debromination or Functional Group Manipulation to Obtain Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

  • The literature primarily reports the dibrominated intermediate; selective removal or substitution at the 6-position bromine can be achieved through subsequent synthetic steps such as nucleophilic substitution or catalytic hydrogenation.
  • For example, benzylation of the hydroxyl group followed by methanolysis and catalytic hydrogenation steps can be employed to modify substituents and achieve the desired monobrominated product.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 3-Hydroxypicolinic acid MeOH, H2SO4, reflux 19 h Methyl 3-hydroxypyridine-2-carboxylate 71 Esterification
2 Methyl 3-hydroxypyridine-2-carboxylate Br2 (aq), Na2CO3, controlled addition Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate 45 Bromination at 4- and 6-positions
3 Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate Further functionalization (e.g., benzylation, hydrogenation) This compound Variable Selective debromination or substitution

Detailed Research Findings and Analytical Data

  • The esterification step is robust and provides high purity methyl 3-hydroxypyridine-2-carboxylate, confirmed by NMR and melting point data consistent with literature.
  • Bromination requires careful control to avoid over-bromination; the reaction proceeds via electrophilic aromatic substitution on the pyridine ring.
  • The dibrominated intermediate is well-characterized by ^1H NMR, showing distinct signals for mono- and dibrominated species.
  • Purification by recrystallization yields analytically pure compounds.
  • Further derivatization steps, such as benzylation of the hydroxyl group, facilitate selective transformations and protection strategies to isolate the monobrominated product.
  • High-resolution mass spectrometry and NMR spectroscopy confirm the structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

    Material Science: The compound is used in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxypyridine-2-carboxylate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Features
Target Compound 4-Bromo, 3-hydroxy, 2-methyl ester Br, -OH, COOCH₃ ~232* Unique combination of Br (electrophilic site) and -OH (hydrogen bonding).
Methyl 5-Bromo-2-Chloropyridine-4-Carboxylate 5-Bromo, 2-chloro, 4-methyl ester Br, Cl, COOCH₃ 250.5 Chloro substituent enhances electrophilicity but lacks hydroxyl group.
tert-Butyl 3-Hydroxy-5-Methoxyisonicotinate 3-Hydroxy, 5-methoxy, 2-tert-butyl ester -OH, OCH₃, COOC(CH₃)₃ 225.24 Bulky tert-butyl ester reduces hydrolysis susceptibility compared to methyl.
Methyl 4-Bromo-7-Chlorothieno[2,3-c]pyridine-2-Carboxylate Thienopyridine fused ring, 4-Bromo, 7-chloro Br, Cl, COOCH₃ (fused ring) 306.6 Fused thiophene ring alters electronic properties and solubility.
tert-Butyl 3-((5-Bromo-3-Formylpyridin-2-yloxy)methyl)pyrrolidine-1-Carboxylate 5-Bromo, 3-formyl, 2-OCH₂-pyrrolidine Br, CHO, COOC(CH₃)₃ 385.25 Complex substituents limit ring accessibility but enhance ligand diversity.

*Calculated based on formula C₇H₆BrNO₃.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility relative to halogenated derivatives (e.g., and ).
  • Thermal Stability : Bromine’s electron-withdrawing effect may reduce thermal stability compared to methoxy-substituted derivatives (e.g., tert-Butyl 3-Hydroxy-5-Methoxyisonicotinate) .

Biological Activity

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, enzyme interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₇H₆BrNO₃
  • Functional Groups : Bromine atom at position 4, hydroxyl group at position 3, and a carboxylate ester group.

These structural components contribute to its reactivity and interaction with biological systems.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in metabolic pathways related to vitamin B6 metabolism. It is structurally similar to compounds that inhibit the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase , which plays a crucial role in the catabolism of pyridine derivatives and vitamin B6 metabolism.

Biochemical Pathways

The compound's involvement in biochemical pathways includes:

  • Vitamin B6 Metabolism : It may modulate the activity of enzymes responsible for vitamin B6 synthesis and degradation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Biological Activity Overview

This compound exhibits several notable biological activities:

Study on Enzyme Inhibition

A study focusing on the inhibition of 3-hydroxy-2-methylpyridinecarboxylate dioxygenase revealed that this compound could effectively inhibit this enzyme, leading to altered metabolic pathways associated with vitamin B6 . This inhibition could have implications for diseases related to vitamin B6 deficiency.

Antimicrobial Activity Assessment

In a comparative study assessing various pyridine derivatives, this compound demonstrated significant activity against certain bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Activity Type Description Reference
Enzyme InhibitionInhibits 3-hydroxy-2-methylpyridinecarboxylate dioxygenase
Antimicrobial PropertiesEffective against specific bacterial strains
Anti-inflammatory EffectsPotentially reduces inflammation

Q & A

Q. How can researchers resolve regioselectivity challenges in derivatizing the pyridine ring?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a methyl ether) to direct electrophilic substitution to position 2 or 6 .
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate Fukui indices and identify nucleophilic/electrophilic sites .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products (e.g., shorter times for kinetic control) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-bromo-3-hydroxypyridine-2-carboxylate
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Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

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